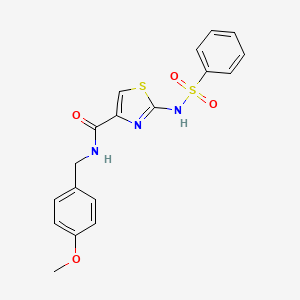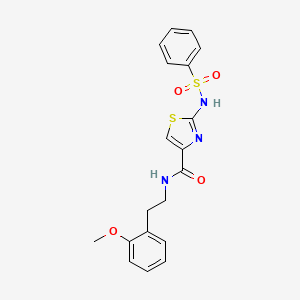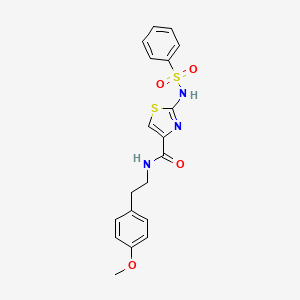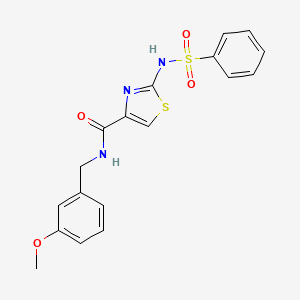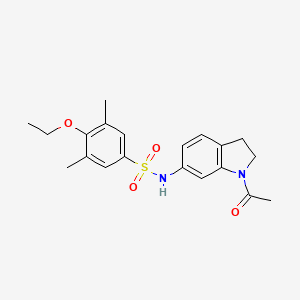
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Übersicht
Beschreibung
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide, also known as EIDD-2801, is a novel antiviral drug that has shown promising results in preclinical studies against a range of RNA viruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic.
Wirkmechanismus
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a prodrug that is converted to its active form, N4-hydroxycytidine (NHC), by cellular enzymes. NHC is incorporated into viral RNA during replication, leading to lethal mutagenesis of the viral genome, which ultimately results in inhibition of viral replication. The mechanism of action of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is unique in that it targets the viral RNA rather than viral proteins, which makes it less susceptible to the development of resistance.
Biochemical and Physiological Effects:
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide has been shown to have low toxicity in preclinical studies, with no adverse effects observed at therapeutic doses. In addition, N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide has been shown to have good pharmacokinetic properties, with rapid absorption and distribution to target tissues. N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide has been shown to be effective in reducing viral load and improving clinical outcomes in animal models of viral infection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of a range of RNA viruses. In addition, the unique mechanism of action of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide makes it less susceptible to the development of resistance. However, one limitation of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the development and application of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide. First, clinical trials are needed to evaluate the safety and efficacy of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide in humans. Second, further studies are needed to optimize the dosing regimen and to investigate the potential for combination therapy with other antiviral drugs. Third, the potential for the development of resistance to N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide needs to be monitored closely. Fourth, the use of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide as a prophylactic agent for the prevention of viral infections should be explored. Finally, the potential for the development of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide analogs with improved pharmacokinetic properties and antiviral activity should be investigated.
Wissenschaftliche Forschungsanwendungen
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide has been extensively studied for its antiviral activity against a range of RNA viruses, including influenza, Ebola, and coronaviruses. In preclinical studies, N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide has demonstrated potent antiviral activity against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. In addition, N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide has shown efficacy against a range of other RNA viruses, including respiratory syncytial virus (RSV), chikungunya virus, and Venezuelan equine encephalitis virus.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-26-20-13(2)10-18(11-14(20)3)27(24,25)21-17-7-6-16-8-9-22(15(4)23)19(16)12-17/h6-7,10-12,21H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHQYPQNINVTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





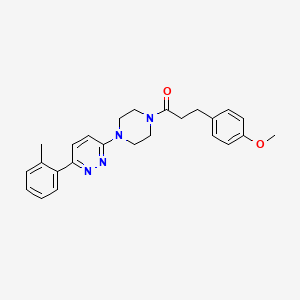
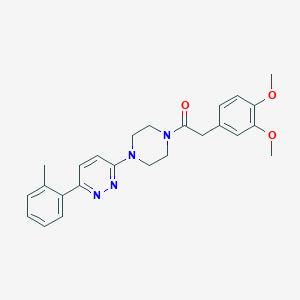

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3203454.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3203477.png)

![N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3203486.png)
